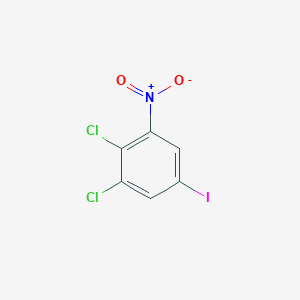

1,2-Dichloro-5-iodo-3-nitrobenzene

Description

Contextualization within Halogenated Nitrobenzene (B124822) Chemistry

Halogenated nitrobenzenes are important intermediates in the chemical industry, finding use in the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. ontosight.ai The presence of both halogens and a nitro group on the benzene (B151609) ring imparts distinct chemical properties. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and typically directs incoming electrophiles to the meta position. msu.eduyoutube.com Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. quora.comstackexchange.com

The specific combination and positioning of the chloro and iodo substituents in 1,2-dichloro-5-iodo-3-nitrobenzene, along with the nitro group, create a molecule with differentiated reactivity at its various substitution sites. This allows for selective chemical transformations, a crucial aspect of modern organic synthesis.

Significance in Advanced Organic Synthesis Building Blocks

The strategic placement of three different halogen atoms and a nitro group on the benzene ring makes this compound a highly functionalized and versatile building block. ontosight.ai The differing reactivities of the C-Cl and C-I bonds in various cross-coupling reactions, for instance, allow for sequential and site-selective introduction of different molecular fragments. libretexts.org This level of control is paramount in the construction of complex target molecules with precise architectures, such as those found in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-5-iodo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZUMGYDJVUHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1,2 Dichloro 5 Iodo 3 Nitrobenzene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for haloaromatics, particularly those bearing potent electron-withdrawing groups. The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgchegg.com

Substituent Effects on Nucleophilic Attack

The reactivity of the benzene (B151609) ring towards nucleophiles is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO2). This group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the nitro group through resonance. libretexts.orgstackexchange.com

In 1,2-dichloro-5-iodo-3-nitrobenzene, the substituents influence the reaction site as follows:

Nitro Group (-NO2): Located at C3, it strongly activates the ortho positions (C2 and C4) and the para position (C6) for nucleophilic attack.

Halogens (-Cl, -I): Halogens are electron-withdrawing via induction, which also helps to activate the ring for nucleophilic attack, albeit to a lesser extent than the nitro group.

Considering the positions of the halogens relative to the activating nitro group:

The chlorine atom at C2 is ortho to the nitro group.

The chlorine atom at C1 is meta to the nitro group.

The iodine atom at C5 is meta to the nitro group.

Therefore, the carbon at position C2 is the most electron-deficient and consequently the most susceptible to nucleophilic attack due to the powerful ortho-activating effect of the nitro group. The chlorine atom at this position is the most likely to be displaced in an SNAr reaction.

| Substituent | Effect on Nucleophilic Aromatic Substitution (SNAr) | Effect on Electrophilic Aromatic Substitution (EAS) | Directing Effect (EAS) |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Activating | Strongly Deactivating | Meta orgosolver.comlibretexts.org |

| -Cl (Chloro) | Activating (Inductive) | Deactivating | Ortho, Para libretexts.orglibretexts.org |

| -I (Iodo) | Activating (Inductive) | Deactivating | Ortho, Para libretexts.orglibretexts.org |

Mechanisms of Halogen Displacement

The mechanism for nucleophilic aromatic substitution on this compound involves two primary steps:

Nucleophilic Addition: A strong nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (halogen). In this molecule, the attack preferentially occurs at the C2 position, which is ortho to the nitro group. This step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized across the carbon framework and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group. In this case, the chloride ion at C2 is eliminated.

The rate of SNAr reactions is typically dependent on the stability of the Meisenheimer intermediate. The C-F bond, being the most polar, often leads to the fastest SNAr reactions, but between heavier halogens, the relative leaving group ability is less critical than the activation of the site of attack. Given the powerful activation at the C2 position, the displacement of the C2-chlorine is the favored pathway.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the substitution of a ring hydrogen with an electrophile. msu.eduyoutube.com The reactivity of the ring is governed by the electron-donating or electron-withdrawing nature of the substituents already present.

Reactivity Tuning by Halogen and Nitro Groups

All substituents on the this compound ring are deactivating towards electrophilic aromatic substitution.

Nitro Group (-NO2): This is one of the most powerful deactivating groups due to its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.orgmasterorganicchemistry.com

Halogens (-Cl, -I): Halogens are also deactivating. libretexts.orgmasterorganicchemistry.com While they can donate electron density via resonance through their lone pairs, their strong electronegativity causes a powerful electron-withdrawing inductive effect that dominates, reducing the nucleophilicity of the aromatic ring. masterorganicchemistry.comquora.com

The cumulative effect of three deactivating halogen atoms and one strongly deactivating nitro group renders the this compound ring extremely unreactive towards electrophiles. Consequently, forcing an electrophilic aromatic substitution reaction would require exceptionally harsh conditions, such as high temperatures and highly potent electrophilic reagents. msu.edu

Regiocontrol in Secondary Functionalizations

Should an EAS reaction be forced to occur, the position of the new substituent is determined by the directing effects of the existing groups. There are two unsubstituted positions on the ring: C4 and C6.

Directing Effects of Halogens: As ortho-, para-directors, the halogens would direct an incoming electrophile to the available positions. libretexts.orglibretexts.org

The C1-Cl directs towards C4 (para) and C6 (ortho).

The C2-Cl directs towards its ortho positions (C1 and C3, both occupied).

The C5-I directs towards its ortho positions (C4 and C6).

Directing Effect of the Nitro Group: As a strong meta-director, the -NO2 group at C3 directs incoming electrophiles away from its ortho (C2, C4) and para (C6) positions. libretexts.orgorgosolver.comyoutube.com

There is a clear conflict between the directing effects. The halogens direct towards positions C4 and C6, while the nitro group strongly deactivates these same positions. In such cases, the influence of the most powerful deactivating group—the nitro group—typically dominates. rsc.org This overwhelming deactivation at the only available sites (C4 and C6) makes secondary functionalization via electrophilic aromatic substitution on this substrate exceptionally challenging and unlikely to proceed with any significant yield.

Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgfrontiersin.org For this compound, these reactions offer a pathway for selective functionalization.

The reactivity of aryl halides in most palladium-catalyzed cross-coupling reactions follows the order of bond strength: C-I > C-Br > C-Cl. This differential reactivity allows for the selective transformation of the C-I bond at position C5, leaving the two C-Cl bonds intact under controlled conditions. wikipedia.orglibretexts.org

Prominent cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.orgfishersci.co.uklibretexts.org Selective coupling at the C5-I bond would yield 5-aryl-1,2-dichloro-3-nitrobenzene derivatives. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This would selectively produce 5-alkynyl-1,2-dichloro-3-nitrobenzene derivatives. nih.gov

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, again under palladium catalysis. organic-chemistry.orgnih.gov This would lead to the formation of 1,2-dichloro-5-alkenyl-3-nitrobenzene.

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl iodide with an amine (primary or secondary) using a palladium catalyst and a suitable ligand. rsc.orgwikipedia.orglibretexts.orgorganic-chemistry.org This reaction would regioselectively yield N-substituted-5-amino-1,2-dichloro-3-nitrobenzene derivatives. beilstein-journals.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 5-Aryl-1,2-dichloro-3-nitrobenzene |

| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | 5-Alkynyl-1,2-dichloro-3-nitrobenzene |

| Heck Coupling | H₂C=CHR | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl-1,2-dichloro-3-nitrobenzene |

| Buchwald-Hartwig Amination | R¹R²NH | Pd(0) catalyst, Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | 5-(R¹R²N)-1,2-dichloro-3-nitrobenzene |

Table of Compounds

| Compound Name | Chemical Formula | Role |

|---|---|---|

| This compound | C₆H₂Cl₂INO₂ | Primary Subject |

| 2,4,6-Trinitrochlorobenzene | C₆H₂ClN₃O₆ | Example Compound libretexts.org |

| 2,4,6-Trinitrophenol | C₆H₃N₃O₇ | Reaction Product libretexts.org |

| p-Chloronitrobenzene | C₆H₄ClNO₂ | Example Compound libretexts.org |

| o-Chloronitrobenzene | C₆H₄ClNO₂ | Example Compound libretexts.org |

| m-Chloronitrobenzene | C₆H₄ClNO₂ | Example Compound libretexts.org |

| Benzene | C₆H₆ | Reference Compound |

| Nitrobenzene (B124822) | C₆H₅NO₂ | Reference Compound msu.edumasterorganicchemistry.com |

| Toluene (B28343) | C₇H₈ | Reference Compound msu.edu |

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nobelprize.org For this compound, these transformations almost exclusively occur at the most reactive carbon-iodine bond. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl, allowing for selective functionalization at the 5-position. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk The reaction with this compound would yield a substituted biaryl compound. The process is valued for the mild reaction conditions and the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Heck Reaction: The Heck, or Mizoroki-Heck, reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. libretexts.org The arylation occurs with high regioselectivity, typically at the less substituted carbon of the alkene double bond, and usually results in the E-isomer. thieme-connect.de

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, producing an arylalkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org Copper-free protocols have also been developed. organic-chemistry.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Transformations

| Reaction Name | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Heat | 2,3-Dichloro-5-aryl-1-nitrobenzene |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, Heat | (E)-1,2-Dichloro-5-(2-phenylvinyl)-3-nitrobenzene |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, Heat | 1,2-Dichloro-5-(phenylethynyl)-3-nitrobenzene |

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic and effective method for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org Similar to palladium-catalyzed processes, the reactivity of this compound in these reactions is dominated by the carbon-iodine bond. The presence of the electron-withdrawing nitro group further facilitates these nucleophilic substitution-type reactions. wikipedia.org

Ullmann Condensation: This versatile reaction involves the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, to form the corresponding aryl ether, aryl amine, or aryl thioether. wikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, but modern methods utilize soluble copper catalysts with various ligands, allowing for milder conditions. wikipedia.orgorganic-chemistry.org

C-O Coupling (Ether Synthesis): Reaction with an alcohol or phenol in the presence of a base and a copper catalyst yields a diaryl ether or an alkyl aryl ether.

C-N Coupling (Goldberg Reaction): Reaction with an amine results in the formation of a secondary amine. This serves as an alternative to the Buchwald-Hartwig amination. wikipedia.org

C-S Coupling (Thioether Synthesis): Reaction with a thiol or thiophenol produces the corresponding diaryl thioether or alkyl aryl thioether.

Table 2: Examples of Copper-Catalyzed Reactions

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| C-O Coupling | Phenol (PhOH) | CuI, K₂CO₃, N-Methylpyrrolidone (NMP), Heat | 1,2-Dichloro-3-nitro-5-phenoxybenzene |

| C-N Coupling | Aniline (B41778) (PhNH₂) | CuI, K₂CO₃, Pyridine, Heat | 3,4-Dichloro-5-nitro-N-phenylaniline |

| C-S Coupling | Thiophenol (PhSH) | CuI, Et₃N, DMF, Heat | 1,2-Dichloro-3-nitro-5-(phenylthio)benzene |

Reduction Chemistry of the Nitro Group

The nitro group is a highly versatile functional group that can be reduced to various oxidation states, most commonly to an amine. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

The most common transformation of the nitro group is its complete reduction to a primary amine (-NH₂). This can be achieved while preserving the halogen substituents through careful selection of reagents. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is a widely used method. nih.gov Chemical reductions using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective. These methods would convert this compound into 3,4-dichloro-5-iodoaniline. benchchem.com

Under different reduction conditions, particularly in neutral or basic media, the condensation of intermediates derived from the partial reduction of the nitro group can lead to dimeric products. mdpi.comresearchgate.net The reduction of a nitroarene typically proceeds through nitroso and hydroxylamine intermediates. nih.govnih.gov

Azoxy compounds: These (RN=N⁺(O⁻)R) can be formed by the condensation of a nitrosoarene and a hydroxylamine. nih.gov The selective reduction of nitroarenes to azoxy compounds can be challenging as they are often intermediates that can be further reduced. researchgate.net

Azo compounds: These (RN=NR) are formed by the oxidation of hydrazo compounds or the condensation of a nitrosoarene with an amine. researchgate.netorganic-chemistry.org The reduction of nitroaromatics in the presence of a base can yield azo compounds. mdpi.com

Hydrazo compounds: These (RNH-NHR) are typically formed by the reduction of azo compounds or by the controlled reduction of nitroarenes under specific conditions, for example, using zinc dust in a basic solution.

Radical Reactions and Mechanistic Investigations

The mechanisms of the transformations involving this compound are well-established for the principal reaction classes.

Palladium-Catalyzed Reactions: The mechanism for Suzuki, Heck, and Sonogashira couplings generally follows a Pd(0)/Pd(II) catalytic cycle. nobelprize.orgwikipedia.org The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. This is followed by either migratory insertion (Heck) or transmetalation (Suzuki, Sonogashira), and concludes with reductive elimination to release the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Nitro Group Reduction: Mechanistic studies indicate that the reduction of nitroaromatics can proceed via a series of two-electron steps, but single-electron transfer (SET) pathways are also common. nih.govcardiff.ac.uk These reactions generate nitro radical anions, which are then converted to nitroso and hydroxylamine intermediates. nih.govcardiff.ac.uk The final product (amine, azoxy, or azo) depends on the fate of these intermediates under the specific reaction conditions. nih.gov

Radical Reactions: While many reactions of this compound are ionic or organometallic, radical pathways can be involved. For instance, certain nucleophilic aromatic substitutions on nitroarenes can occur via a radical-nucleophilic (Sʀɴ1) mechanism. Photochemical reactions can also generate radical intermediates. For example, visible light irradiation can be used to generate nitrenes, which can react with nitroso compounds to form azoxy derivatives. nih.govresearchgate.net

Metal-Mediated Transformations

Beyond the widely used palladium and copper catalysts, other metals can mediate important transformations of this compound.

Iron-Catalyzed Nitro Reduction: Simple iron salts or iron complexes can catalyze the reduction of nitroaromatics, often using silanes as the reducing agent. nih.govcardiff.ac.uk These methods can offer high chemoselectivity under mild, room-temperature conditions. nih.gov

Nickel-Catalyzed Couplings: Nickel complexes have emerged as effective catalysts for cross-coupling reactions, including Sonogashira-type couplings of non-activated halides. wikipedia.org They can provide an alternative to the more common palladium systems.

Gold-Catalyzed Couplings: Gold nanoparticles have been reported as heterogeneous catalysts for Sonogashira couplings, demonstrating that metals other than palladium can facilitate these transformations. wikipedia.org

Metal-Halogen Exchange: The carbon-iodine bond can react with strong bases/nucleophiles like organolithium reagents (e.g., n-butyllithium) in a metal-halogen exchange reaction. This would generate a highly reactive aryllithium species. However, the presence of the acidic protons adjacent to the nitro group and the electrophilic nitro group itself would likely complicate this transformation, potentially leading to side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of a molecule. For this compound, NMR analysis is crucial for confirming the substitution pattern on the benzene ring.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the electron-withdrawing nitro and chloro groups, and the iodo group.

The two aromatic protons, H-4 and H-6, would likely appear as distinct signals due to their different chemical environments. The proton at the C-6 position, being situated between two electron-withdrawing chlorine atoms, would be expected to resonate at a lower field (higher ppm value) compared to the proton at the C-4 position. Furthermore, these protons would likely exhibit coupling to each other, resulting in a doublet for each signal, with a small coupling constant typical for meta-positioned protons on a benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 7.8 - 8.2 | d | 2-3 |

| H-6 | 8.0 - 8.4 | d | 2-3 |

Note: The predicted values are based on the analysis of similar substituted nitrobenzenes. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, six distinct signals are expected in the aromatic region of the spectrum, corresponding to the six carbon atoms of the benzene ring.

The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bearing the electronegative chlorine and nitro groups (C-1, C-2, and C-3) would be deshielded and thus resonate at lower fields. The carbon attached to the iodine atom (C-5) would also show a characteristic chemical shift. The two carbons bearing hydrogen atoms (C-4 and C-6) would appear at higher fields compared to the substituted carbons. The carbon atom positioned between the two chlorine atoms (C-1.5, not a standard nomenclature) would be uniquely influenced.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-Cl) | 130 - 135 |

| C-2 (C-Cl) | 130 - 135 |

| C-3 (C-NO₂) | 145 - 150 |

| C-4 (C-H) | 125 - 130 |

| C-5 (C-I) | 90 - 95 |

| C-6 (C-H) | 120 - 125 |

Note: These are estimated chemical shift ranges based on known substituent effects on benzene rings. Precise assignments would require experimental data and potentially 2D NMR techniques.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals observed in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the substitution pattern by revealing long-range couplings between the protons and the substituted carbon atoms (C-1, C-2, C-3, and C-5). For instance, the H-4 proton would be expected to show correlations to C-2, C-3, and C-5, while the H-6 proton would show correlations to C-1, C-2, and C-5.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak and any chlorine-containing fragment peaks would appear as clusters of peaks with characteristic intensity ratios.

Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the iodine atom (I), and chlorine atoms (Cl). The relative abundance of the fragment ions would provide clues about the stability of the different parts of the molecule.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment |

| 317/319/321 | [M]⁺ (Molecular ion) |

| 271/273/275 | [M - NO₂]⁺ |

| 190/192 | [M - I]⁺ |

| 282/284 | [M - Cl]⁺ |

| 145 | [M - I - NO₂]⁺ |

Note: The presence of chlorine isotopes will result in isotopic patterns for chlorine-containing fragments.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.

For this compound, an HRMS measurement of the molecular ion would confirm its elemental formula as C₆H₂Cl₂INO₂. This is a critical step in the definitive identification of the compound.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is essential for identifying functional groups and understanding the conformational properties of a molecule. Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds.

An FTIR analysis of this compound would reveal characteristic absorption bands corresponding to its functional groups. For instance, the nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. The carbon-chlorine (C-Cl), carbon-iodine (C-I), and carbon-hydrogen (C-H) bonds, along with the benzene ring's skeletal vibrations, would also produce distinct peaks in the infrared spectrum. However, specific experimental FTIR spectra and detailed peak assignments for this compound are not documented in the available literature.

Raman spectroscopy provides complementary information to FTIR analysis. It is particularly effective for detecting vibrations of non-polar bonds and symmetric molecular vibrations. A Raman spectrum for this compound would help in assigning the vibrational modes of the dichlorinated and iodinated benzene ring. No experimental Raman data for this specific compound has been published.

X-ray Crystallography for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a diffraction pattern is collected, which results from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. There are no published records of single-crystal X-ray diffraction data being acquired for this compound.

Following data acquisition, the diffraction data would be processed to determine the crystal's unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and its space group. The atomic positions are then determined and refined to generate a final, precise structural model. Without experimental data, these parameters remain unknown for this compound.

A refined crystal structure would allow for a detailed analysis of the molecule's conformation, including critical dihedral angles. Of particular interest would be the dihedral angle between the plane of the benzene ring and the nitro group. This angle is influenced by the steric hindrance imposed by the adjacent chlorine and iodine atoms. For comparison, the isomer 2,4-Dichloro-1-iodo-6-nitrobenzene has a reported dihedral angle of 90° between the benzene ring and the nitro group due to the presence of ortho substituents. uiowa.edu However, the specific conformational details for this compound have not been experimentally determined.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of aromatic compounds are dictated by the nature and substitution pattern of functional groups on the benzene ring. For this compound, the spectroscopic characteristics are primarily governed by the nitro group, a strong chromophore, and modulated by the halogen substituents (chloro and iodo groups).

Detailed Research Findings

The UV-Vis spectrum of nitrobenzene, the parent compound, exhibits distinct absorption bands. nist.govresearchgate.net These include a weak, long-wavelength band around 340-355 nm attributed to the formally forbidden n→π* transition localized on the nitro group (S₀→S₁). nist.gov More intense bands appear at shorter wavelengths, typically between 250 and 280 nm, which are assigned to π→π* transitions of the benzene ring and charge-transfer (CT) transitions from the benzene ring to the nitro group. nist.govrsc.org

The introduction of halogen atoms onto the nitrobenzene ring influences the position and intensity of these absorption bands. Halogens can cause a bathochromic (red) shift of the π→π* bands. The presence of multiple electron-withdrawing groups, such as the two chlorine atoms and the nitro group in this compound, is expected to significantly affect the electronic transitions. The combined inductive and resonance effects of these substituents will modulate the energy levels of the molecular orbitals. For comparison, the UV-Vis spectrum of 2,3-Dichloronitrobenzene in aqueous methanol shows absorption maxima at 211 nm and 276 nm, with a shoulder at 320 nm.

Regarding emission spectroscopy, nitroaromatic compounds are generally known to be weakly fluorescent or non-fluorescent in solution at room temperature. This is because the nitro group, with its heavy atoms and low-lying n,π* excited state, promotes efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This process significantly quenches the fluorescence. Therefore, it is anticipated that this compound would exhibit very weak or no fluorescence.

Data Tables

As specific data for the target compound is unavailable, the following tables provide UV-Vis absorption data for related nitroaromatic compounds to offer a comparative context.

Table 1: UV-Vis Absorption Data for Nitrobenzene in Various Solvents

| Solvent | Transition | Absorption Maximum (λmax, nm) | Reference |

|---|---|---|---|

| Cyclohexane | S₀→S₁ (n→π) | ~345 | nist.gov |

| Cyclohexane | S₀→S₂/S₃ | 280-340 | nist.gov |

| Cyclohexane | S₀→S₄ (π→π CT) | 253 | nist.gov |

| Water | S₀→S₄ (π→π* CT) | 267 | nist.gov |

Table 2: UV-Vis Absorption Data for Dichloronitrobenzene

| Compound | Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (log ε) | Reference |

|---|---|---|---|---|

| 2,3-Dichloronitrobenzene | Aqueous Methanol | 211 | 4.15 | |

| 276 | 3.56 | |||

| 320 (shoulder) | 3.30 |

Conclusion

1,2-Dichloro-5-iodo-3-nitrobenzene stands out as a strategically important building block in the field of organic synthesis. Its unique substitution pattern, featuring three different halogen atoms and a deactivating nitro group, provides a platform for a range of selective and controlled chemical transformations. The ability to perform site-selective cross-coupling reactions and nucleophilic aromatic substitutions makes this compound a valuable precursor for the synthesis of complex and highly functionalized molecules with potential applications in various fields of chemical research.

Computational Chemistry and Molecular Modeling of 1,2 Dichloro 5 Iodo 3 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Detailed DFT calculations specifically for 1,2-Dichloro-5-iodo-3-nitrobenzene, including geometry optimization, HOMO-LUMO analysis, MEP mapping, and NBO analysis, are not available in the reviewed literature.

Geometry Optimization and Conformational Analysis

No published studies were found that report the optimized geometric parameters or conformational analysis of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Specific data on the HOMO-LUMO energies and the resulting energy gap for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map for this compound, which would illustrate its electrostatic potential and reactive sites, is not available in the scientific literature.

Natural Bond Orbital (NBO) Analysis

A detailed NBO analysis to describe the charge delocalization and intramolecular interactions of this compound has not been published.

Quantum Chemical Calculations for Spectroscopic Prediction

Vibrational Frequency Calculations and Anharmonic Analysis

Calculated vibrational frequencies, including any anharmonic analysis, for this compound are not present in the available research.

Electronic Spectra Simulation and Interpretation

The electronic absorption spectra of halogenated nitrobenzenes, including this compound, are of significant interest for understanding their photochemical reactivity and stability. Computational quantum chemistry methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating and interpreting these spectra. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For molecules containing heavy atoms like iodine, it is important to use basis sets that can adequately describe electron correlation and relativistic effects.

Simulations are typically performed using a polarizable continuum model (PCM) to account for the influence of a solvent, as the position and intensity of absorption bands can be sensitive to the polarity of the medium. researchgate.net The simulated spectrum provides information on the electronic transitions, including their excitation energies (which correspond to the absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in the transitions.

For a molecule like this compound, the electronic transitions are generally of the types n → π* and π → π. The n → π transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen atoms of the nitro group) to an anti-bonding π* orbital of the aromatic ring, are typically lower in energy (longer wavelength) and less intense. The π → π* transitions, involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the benzene (B151609) ring, are usually more intense and occur at higher energies (shorter wavelengths). The presence of the nitro group, a strong electron-withdrawing group, and the halogen atoms, which can act as both electron-withdrawing and weakly electron-donating through resonance, significantly influences the energies of the molecular orbitals and thus the characteristics of the electronic spectrum.

A hypothetical simulated electronic spectrum for this compound in a solvent like ethanol might show the following characteristic absorptions:

| Transition Type | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| n → π | ~340 | ~0.01 | HOMO-1 (nO) → LUMO (π) |

| π → π | ~280 | ~0.25 | HOMO (π) → LUMO (π) |

| π → π | ~230 | ~0.40 | HOMO-2 (π) → LUMO+1 (π) |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers profound insights into the mechanisms of chemical reactions involving substituted nitrobenzenes. For this compound, a key area of investigation would be nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the halogen atoms. The high electrophilicity of the aromatic ring, enhanced by the electron-withdrawing nitro group, makes it susceptible to nucleophilic attack.

Transition State Characterization and Energy Barriers

The elucidation of a reaction mechanism involves mapping the potential energy surface (PES) to identify the reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical determinant of the reaction rate.

For an SNAr reaction of this compound with a nucleophile (e.g., an amine or an alkoxide), the mechanism typically proceeds via a two-step process involving a Meisenheimer complex as an intermediate. Computational methods can be used to locate the geometries of the transition states for the formation and decomposition of this intermediate. Frequency calculations are performed to characterize these structures; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated energy barriers for the displacement of each halogen atom can predict the regioselectivity of the reaction. Due to the strong activation by the ortho- and para-nitro group, the chlorine atoms are more likely to be substituted than the iodine atom. The relative activation energies would depend on the nature of the nucleophile and the specific positions of the halogens relative to the nitro group.

A hypothetical reaction profile for the SNAr reaction might look like this:

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State 1 | [TS1]- | +15.2 |

| Intermediate | Meisenheimer Complex | -5.8 |

| Transition State 2 | [TS2]- | +12.5 |

| Products | Substituted Product + Cl- | -10.3 |

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations for a defined reaction.

Solvent Effects in silico

Solvent plays a crucial role in the kinetics and thermodynamics of reactions in solution. Computational models can simulate these effects, providing a deeper understanding of the reaction mechanism. For reactions involving charged species, such as the SNAr mechanism, solvent effects are particularly pronounced.

There are two main approaches to modeling solvent effects:

Implicit Solvation Models: The solvent is represented as a continuous medium with a specific dielectric constant. The polarizable continuum model (PCM) is a widely used example. researchgate.net This method is computationally efficient and often provides a good description of the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation, typically surrounding the solute in a "microsolvation" approach. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in some reaction mechanisms. However, this approach is computationally more demanding.

For the SNAr reaction of this compound, polar aprotic solvents are expected to accelerate the reaction by stabilizing the charged Meisenheimer intermediate and the transition states leading to it. Computational studies can quantify this stabilization by calculating the reaction profile in different solvents. The results can be used to predict how the reaction rate will change with solvent polarity, which is valuable for optimizing reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide detailed information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and transport properties.

For this compound, MD simulations could be employed to study its behavior in different environments, such as in solution or at an interface. For instance, a simulation of the molecule in a box of water molecules could reveal the structure of the solvation shell and the dynamics of solute-solvent interactions. This can complement the information obtained from implicit solvent models by providing a more detailed picture of specific interactions like hydrogen bonding.

MD simulations are particularly useful for studying larger systems, such as the interaction of the molecule with a biological macromolecule or a material surface. By analyzing the trajectory of the simulation, one can determine preferred binding modes, calculate binding free energies, and understand the dynamic nature of the interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focused on Reactivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of this compound, a QSAR model could be developed to predict its reactivity in a particular class of reactions, such as SNAr, based on a set of calculated molecular descriptors.

The first step in QSAR modeling is to generate a dataset of compounds with known reactivity data (e.g., reaction rate constants). For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges, dipole moment).

The next step is to use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed reactivity. The quality of the QSAR model is assessed through various statistical parameters, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

For predicting the reactivity of halogenated nitrobenzenes in SNAr reactions, relevant descriptors might include:

Electronic Descriptors: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with the susceptibility of an aromatic ring to nucleophilic attack. A lower LUMO energy indicates a more electrophilic compound. Atomic charges on the carbon atoms attached to the leaving groups can also be important.

Steric Descriptors: Steric hindrance around the reaction center can significantly affect the reaction rate. Descriptors related to molecular volume or surface area can capture these effects.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) can be used to model the influence of hydrophobicity on reactivity, particularly in biphasic systems.

A hypothetical QSAR equation for predicting the rate constant (log k) of an SNAr reaction might take the form:

log k = c₀ + c₁ * ELUMO + c₂ * qC-X + c₃ * Vmol

where ELUMO is the LUMO energy, qC-X is the partial charge on the carbon atom bearing the leaving group, Vmol is the molecular volume, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the reactivity of this compound and other related compounds without the need for experimental measurements.

Intermolecular Interactions and Solid State Architecture

Halogen Bonding Interactions in Crystal Packing

Halogen bonding is a significant directional interaction that influences the crystal packing of halogenated organic molecules. It involves the electrophilic region on a halogen atom, known as the σ-hole, and a nucleophilic atom.

In the crystal structure of the related isomer, 2,4-dichloro-1-iodo-6-nitrobenzene, a notable close contact is observed between the iodine atom and an oxygen atom of the nitro group of an adjacent molecule. nih.gov The I···O distance is reported to be 3.387 (4) Å. nih.gov This interaction plays a crucial role in the formation of sheets within the crystal lattice. nih.gov Due to the molecule's mirror symmetry, each iodine atom interacts equally with both oxygen atoms of the nitro group. nih.gov

Halogen-halogen interactions are categorized based on their geometry. Type I interactions are considered to be driven by crystal packing forces, while Type II interactions are true halogen bonds resulting from the interaction between an electrophilic σ-hole and a nucleophilic equatorial belt of another halogen. The preference for Type II contacts is most pronounced for iodine derivatives. mdpi.com While specific halogen-halogen interactions for 2,4-dichloro-1-iodo-6-nitrobenzene are not detailed in the available data, the principles of these interactions are well-established in similar halogenated compounds. mdpi.com

Pi-Stacking and Aromatic Interactions

In the crystal packing of 2,4-dichloro-1-iodo-6-nitrobenzene, molecules are observed to stack in an alternating fashion. nih.gov This arrangement places a chlorine atom (Cl1) of one molecule directly over the benzene (B151609) ring of a neighboring molecule, suggesting the presence of π-interactions that contribute to the stability of the stacked structure. nih.gov

Influence of Substituent Position and Nature on Crystal Packing

The positions of the substituents on the benzene ring have a profound effect on the molecular conformation and the resulting crystal packing. In 2,4-dichloro-1-iodo-6-nitrobenzene, the steric hindrance from the two ortho substituents (in this case, a chlorine and an iodine atom relative to the nitro group) forces the nitro group to be twisted out of the plane of the benzene ring, with a dihedral angle of 90°. nih.gov

This is in contrast to related molecules with different substitution patterns. For instance, 4-chloro-1-iodo-2-nitrobenzene, with only one iodo substituent ortho to the nitro group, exhibits smaller dihedral angles of 51.0 (3)° and 29.0 (2)° between the benzene ring and the nitro group. nih.gov Conversely, 2,4-diiodo-3-nitroanisole, which has two bulky iodo substituents ortho to the nitro group, shows a large dihedral angle of 88.0 (3)°, similar to that in 2,4-dichloro-1-iodo-6-nitrobenzene. nih.gov These comparisons underscore the significant role of steric effects from substituents in dictating the molecular geometry and, consequently, the crystal packing. nih.gov

Co-crystallization and Supramolecular Assembly Strategies

Data Table

Crystallographic Data for 2,4-Dichloro-1-iodo-6-nitrobenzene nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₂Cl₂INO₂ |

| Molecular Weight | 317.89 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 8.7760 (5) Å |

| b | 6.8989 (4) Å |

| c | 14.3518 (8) Å |

| V | 868.93 (9) ų |

| Z | 4 |

| Temperature | 90 K |

Environmental Transformation and Degradation Mechanisms

Photochemical Degradation Pathways in Nitroaromatics

Photochemical degradation is a key abiotic process that can lead to the transformation of nitroaromatic compounds in the environment, particularly in aqueous systems and on surfaces exposed to sunlight.

The photochemical degradation of nitroaromatic compounds is often initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. A primary mechanism involved in the photodegradation of many nitroaromatics is the photoreduction of the nitro group. This process can proceed through a series of steps involving the transfer of electrons and protons.

Upon excitation, the nitroaromatic compound can abstract a hydrogen atom from a suitable donor molecule in the environment, such as water or organic matter. This leads to the formation of a nitroso intermediate. Further reduction can then convert the nitroso group to a hydroxylamino group, and subsequently to an amino group, resulting in the formation of the corresponding aniline (B41778) derivative. This reduction can occur through a sequence of single-electron and proton transfers. The presence of electron-donating groups on the aromatic ring can influence the efficiency of this photoreduction process.

The photochemical degradation of nitroaromatic compounds can lead to a variety of photoproducts. The specific products formed depend on the reaction conditions, including the presence of other chemical species, the solvent, and the wavelength of light.

For many nitroaromatic compounds, the primary photoproducts result from the reduction of the nitro group, leading to the formation of nitroso, hydroxylamino, and amino derivatives. In some cases, hydroxylation of the aromatic ring can also occur, leading to the formation of nitrophenols. Complete mineralization to carbon dioxide, water, and inorganic ions is also a possible, albeit often slower, outcome of photodegradation. For halogenated nitroaromatics, the cleavage of the carbon-halogen bond can also occur as a result of photochemical processes.

Table 1: Potential Photoproducts from the Degradation of Halogenated Nitroaromatics

| Precursor Compound | Potential Photoproducts |

| Halogenated Nitrobenzene (B124822) | Halogenated Nitrosobenzene, Halogenated Phenylhydroxylamine, Halogenated Aniline, Nitrophenols |

Biotransformation and Microbial Degradation Studies

The microbial degradation of halogenated nitroaromatic compounds is a critical process in their removal from contaminated environments. researchgate.net A variety of microorganisms have been shown to metabolize these compounds through different pathways. nih.gov

The biodegradation of chlorinated nitroaromatic compounds has been observed under both aerobic and anaerobic conditions. researchgate.netnih.gov The rates of degradation can vary significantly depending on the specific compound, the microbial species involved, and environmental conditions such as pH, temperature, and the presence of other nutrients. mdpi.com

Two primary pathways for the microbial degradation of nitroaromatic compounds have been identified:

Oxidative Pathways: In aerobic environments, bacteria can initiate the degradation by incorporating one or two oxygen atoms into the aromatic ring using monooxygenase or dioxygenase enzymes. This can lead to the removal of the nitro group as nitrite (B80452) and the formation of catechols, which are then further degraded through ring cleavage. nih.gov

Reductive Pathways: Under anaerobic conditions, the primary route of transformation is the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. The resulting aromatic amines may be more or less toxic and can sometimes be further degraded. nih.gov

For polychlorinated nitroaromatic compounds, the removal of chlorine atoms (dehalogenation) is a crucial step in their complete degradation. This can occur either before or after the modification of the nitro group.

Table 2: Examples of Microbial Degradation Pathways for Chlorinated Nitroaromatics

| Degradation Pathway | Initial Reaction | Key Intermediates |

| Aerobic Oxidative | Dioxygenation | Catechols, Nitrite |

| Anaerobic Reductive | Nitroreduction | Nitrosoaromatics, Hydroxylaminoaromatics, Aromatic amines |

Several bacterial strains capable of degrading chlorinated nitroaromatic compounds have been isolated and characterized from contaminated soils and industrial wastewater. These microorganisms often possess specific enzymes that can tolerate the toxicity of these compounds and catalyze their transformation.

Examples of bacterial genera that have been implicated in the degradation of halogenated nitroaromatics include Pseudomonas, Burkholderia, Rhodococcus, and Arthrobacter. For instance, some Pseudomonas species have been shown to utilize chloronitrobenzenes as a sole source of carbon and energy. researchgate.net The isolation and study of such strains are crucial for developing bioremediation strategies for sites contaminated with these pollutants. The characterization of these microbes often involves identifying the specific genes and enzymes responsible for the degradation pathways.

Hydrolytic Stability and Chemical Degradation

Hydrolysis is a chemical degradation process that involves the reaction of a compound with water. For many aromatic compounds, particularly those with stable ring structures, the rate of hydrolysis is often slow under typical environmental pH and temperature conditions.

Fate in Environmental Compartments

The distribution and persistence of 1,2-dichloro-5-iodo-3-nitrobenzene in the environment will be dictated by its physicochemical properties. Although specific data for this compound is unavailable, estimations can be made based on related substances.

Predicted Physicochemical Properties and Environmental Behavior of this compound and Related Compounds

| Property | Predicted/Observed Value | Implication for Environmental Fate |

| Water Solubility | Low | Limited dissolution in water, suggesting a tendency to adsorb to solids. |

| Vapor Pressure | Low | Not expected to be highly volatile, but some atmospheric presence is possible. |

| Octanol-Water Partition Coefficient (log Kow) | High (e.g., log Kow of 3.07 for 2,4-dichloro-1-nitrobenzene iarc.fr) | Strong tendency to sorb to organic matter in soil and sediment; potential for bioaccumulation in organisms. |

| Henry's Law Constant | Moderate (e.g., 3.22 x 10⁻⁵ atm m³/mol for 2,4-dichloro-1-nitrobenzene iarc.fr) | Indicates a potential for volatilization from water surfaces to the atmosphere. |

Fate in Soil:

Upon release to soil, this compound is expected to exhibit low mobility due to its predicted high octanol-water partition coefficient, leading to strong adsorption to soil organic matter. This sorption would limit its potential to leach into groundwater.

Biodegradation in soil is anticipated to be a slow process. The presence of multiple halogen substituents and the nitro group generally confers resistance to microbial degradation. For instance, biodegradation of 2,4-dichloro-1-nitrobenzene in soil is estimated to be low. who.int Anaerobic conditions might facilitate some degradation through the reduction of the nitro group, a common pathway for nitroaromatic compounds.

Fate in Water:

In aquatic systems, this compound would likely partition from the water column to sediment due to its low water solubility and high sorption potential. Volatilization from the water surface to the atmosphere could be a significant removal mechanism, as suggested by the Henry's Law constant of similar compounds. who.int

Hydrolysis is not expected to be a significant degradation pathway for aromatic halides and nitro-compounds under typical environmental pH conditions. who.int Photodegradation, or the breakdown by sunlight, particularly in the upper layers of water bodies, could be a more relevant abiotic degradation process. Nitroaromatic compounds can absorb sunlight, leading to their transformation. cdc.gov For example, 2,4-dichloro-1-nitrobenzene is known to undergo direct photolysis. iarc.fr

Fate in Air:

If it enters the atmosphere, this compound is likely to exist primarily in the vapor phase. The primary degradation mechanism in the air is expected to be its reaction with photochemically produced hydroxyl radicals. cdc.gov However, the half-life for this process can be on the order of many days to months, suggesting a potential for long-range atmospheric transport. Direct photolysis may also contribute to its degradation in the atmosphere.

Bioaccumulation:

The high predicted octanol-water partition coefficient suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. This means the chemical could concentrate in the tissues of living organisms to levels higher than in the surrounding environment. For comparison, a moderate to high bioconcentration factor has been suggested for 2,4-dichloro-1-nitrobenzene in various fish and algae. who.int

Strategic Applications in Advanced Materials and Fine Chemical Synthesis

Precursors in Polychlorinated Biphenyl (B1667301) (PCB) Analogue Synthesis

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that are persistent environmental pollutants. uiowa.eduebsco.com Research into their toxic effects and environmental fate requires access to pure, individual PCB congeners and their metabolites. The synthesis of these specific compounds often involves cross-coupling reactions, with the Suzuki coupling being a particularly powerful and widely used method. nih.govnih.gov

This reaction typically involves the palladium-catalyzed coupling of an aryl halide (containing iodine or bromine) with an aryl boronic acid. Halogenated nitrobenzenes are key precursors in this process. For instance, the isomer 2,4-dichloro-1-iodo-6-nitrobenzene has been synthesized specifically as a precursor for creating chiral PCB derivatives. researchgate.net The general strategy involves using the iodo-substituted nitrobenzene (B124822) as one of the aryl partners in the Suzuki coupling to form the biphenyl backbone. The nitro group can then be converted into other functionalities if required.

Given its structure, 1,2-dichloro-5-iodo-3-nitrobenzene is a highly suitable precursor for the synthesis of specific, sterically hindered PCB analogues. The reactive carbon-iodine bond provides a site for selective Suzuki coupling, while the chlorine atoms and the nitro group contribute to the final structure of the target PCB congener. This tailored approach allows for the creation of complex PCBs that are otherwise difficult to obtain. nih.gov

Building Blocks for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to medicinal chemistry and materials science. The reactivity of halogenated nitrobenzenes makes them excellent starting materials for constructing these complex ring systems. ontosight.ai The different functional groups on this compound—the nitro group and the halogens (iodine and chlorine)—can be selectively targeted to build intricate molecular frameworks.

For example, simpler related compounds like 1-iodo-3-nitrobenzene (B31131) have been utilized in palladium-catalyzed cross-coupling reactions to synthesize substituted pyrrolo[3,2-b]pyridine amides, which are complex heterocyclic structures. sigmaaldrich.com The carbon-iodine bond is typically the most reactive site for such coupling reactions. Following the construction of the initial framework, the nitro group can be readily reduced to an amino group, which then serves as a handle for further reactions, including cyclization to form a new ring. The chlorine atoms, being less reactive towards typical cross-coupling conditions than iodine, can be retained in the final product or functionalized in subsequent steps. This stepwise, controlled reactivity makes this compound a strategic building block for the programmed synthesis of novel heterocyclic molecules.

Role in Pharmaceutical and Agrochemical Intermediates

Many commercially important pharmaceuticals and agrochemicals are complex organic molecules derived from simpler, functionalized building blocks. Polysubstituted nitrobenzenes are a critical class of intermediates used in the production of these high-value chemicals. ontosight.aiwho.int Isomers such as 1,2-dichloro-4-nitrobenzene and 2,4-dichloro-1-nitrobenzene are known intermediates in the synthesis of agrochemicals and pharmaceuticals. who.intwikipedia.org

The utility of this compound in this context stems from the versatile reactivity of its functional groups:

The Nitro Group: It is a strong electron-withdrawing group that can direct further substitutions on the aromatic ring. Crucially, it can be easily reduced to an amine (NH₂), a key functional group for building many bioactive molecules. wikipedia.org

The Iodine Atom: The C-I bond is the most susceptible among the halogens to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of diverse molecular fragments.

The Chlorine Atoms: The C-Cl bonds are more stable than the C-I bond and can be targeted for nucleophilic aromatic substitution under specific conditions, or they can be retained in the final molecule where they often contribute to enhanced biological activity or metabolic stability.

This combination of reactive sites allows chemists to use this compound as a scaffold, selectively modifying it step-by-step to build the complex structures required for modern drugs and pesticides. ontosight.ai

Design of Novel Functional Molecules

The development of novel functional molecules for applications in materials science, such as dyes, liquid crystals, and organic electronics, relies on the precise control of molecular structure to achieve desired electronic and physical properties. The highly substituted nature of this compound makes it an attractive starting point for designing such molecules.

The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the three halogen atoms, creates a highly electron-deficient aromatic ring. This electronic profile influences the molecule's reactivity, photophysical properties, and intermolecular interactions. For example, the photochemistry of nitrobenzene and its derivatives is a subject of ongoing research, as these compounds can undergo complex reactions upon exposure to light, including the potential release of reactive nitrogen species. acs.orgacs.org By using this compound as a core structure, chemists can systematically attach various electron-donating or other functional groups via coupling reactions at the iodine position. This allows for the creation of "push-pull" systems with tailored optical and electronic properties, which are essential for applications like non-linear optics or sensing.

Future Perspectives in Synthetic Chemistry and Materials Science

The future utility of this compound is intrinsically linked to the growing demand for complex, precisely substituted organic molecules. Its role as a versatile building block positions it as a valuable tool for both academic and industrial chemists.

In Synthetic Chemistry: The compound's future lies in its application in increasingly complex multi-step syntheses. As the demand for novel pharmaceutical and agrochemical candidates grows, the ability to use pre-functionalized, reactive platforms like this one becomes more critical. Its potential in combinatorial chemistry to rapidly generate libraries of related compounds for high-throughput screening is significant.

In Materials Science: The design of advanced organic materials is a rapidly expanding field. The unique electronic properties conferred by the multiple halogen and nitro substituents make this compound and its derivatives promising candidates for new organic semiconductors, polymers with specialized properties, and functional dyes. Future research will likely explore the passivation of such rings to create stable, larger aggregates for use in novel electronic devices. rsc.org

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₂Cl₂INO₂ |

| 1-Iodo-3-nitrobenzene | C₆H₄INO₂ |

| 1,2-dichloro-4-nitrobenzene | C₆H₃Cl₂NO₂ |

| 2,4-dichloro-1-iodo-6-nitrobenzene | C₆H₂Cl₂INO₂ |

| 2,4-dichloro-1-nitrobenzene | C₆H₃Cl₂NO₂ |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Dichloro-5-iodo-3-nitrobenzene, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Halogenation : Start with nitrobenzene derivatives. Introduce iodine via electrophilic aromatic substitution using I₂ and HNO₃ in H₂SO₄ as a nitrating agent . Chlorination can be achieved using Cl₂/FeCl₃ or SOCl₂ under controlled temperatures (40–60°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or GC-MS .

- Optimization : Vary catalysts (e.g., FeCl₃ vs. AlCl₃), solvent polarity, and reaction time. Use DOE (Design of Experiments) to identify critical parameters.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze splitting patterns and chemical shifts. The iodine substituent causes deshielding in adjacent protons (δ ~8.5–9.0 ppm). Chlorine and nitro groups induce distinct splitting .

- IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-I stretching (~500 cm⁻¹). Compare with reference spectra of analogous compounds .

- Cross-validation : Combine with elemental analysis (CHN) and mass spectrometry for molecular weight confirmation.

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity and electronic properties of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, Fukui indices, and electrostatic potential maps. Assess iodine’s leaving-group propensity in Suzuki-Miyaura couplings .

- Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction pathways in polar aprotic solvents like DMF or THF.

- Validation : Compare computed activation energies with experimental kinetic data .

Q. How can crystallographic data resolve contradictions in reported melting points or molecular geometry for this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for structure refinement .

- Polymorphism Screening : Test recrystallization in different solvents (e.g., acetone vs. ethanol) to identify polymorphs.

- Data Reconciliation : Compare unit cell parameters with literature. Discrepancies may arise from impurities or measurement artifacts (e.g., DSC vs. capillary methods) .

Q. What strategies mitigate conflicting results in catalytic deborylation or iodination reactions involving this compound?

- Methodology :

- Controlled Experiments : Isolate variables (e.g., catalyst loading, temperature). For deborylation, test Pd(PPh₃)₄ vs. NiCl₂(dppe) .

- In-situ Monitoring : Use Raman spectroscopy or GC to track intermediate formation.

- Statistical Analysis : Apply ANOVA to identify significant factors in yield variation. Replicate studies to confirm reproducibility .

Safety and Handling

Q. What safety protocols are critical when handling this compound, given its halogenated and nitro-functionalized structure?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., NaHSO₃) before disposal. Follow EPA guidelines for halogenated waste .

- Storage : Keep in amber glass under inert gas (Ar/N₂) at –20°C to prevent photodegradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Methodology :

- Systematic Testing : Measure solubility in 10+ solvents (e.g., DMSO, acetone) under standardized conditions (25°C, 1 atm).

- Accelerated Stability Studies : Expose samples to heat (40–60°C), light, or humidity. Monitor degradation via TLC or LC-MS .

- Meta-Analysis : Compare datasets using statistical tools (e.g., R or Python) to identify outliers or methodological biases .

Applications in Organic Synthesis

Q. How does the iodine substituent influence the compound’s utility in C–C bond-forming reactions compared to bromo/chloro analogs?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.